Bupropion hydrobromide

Description

Classification within Atypical Antidepressants

Bupropion (B1668061) is categorized as an atypical antidepressant. drugbank.compatsnap.com This classification stems from its mechanism of action, which differs significantly from that of traditional antidepressant classes like Monoamine Oxidase Inhibitors (MAOIs), Tricyclic Antidepressants (TCAs), and Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs). drugbank.comdrugbank.com Unlike these other agents, bupropion's primary effects are not on the serotonin system. drugbank.comnih.gov It is chemically unrelated to tricyclic, tetracyclic, or other known antidepressant agents. drugbank.com

Historical Context of Pharmacological Investigation

The journey of bupropion began with its invention in 1969 by Nariman Mehta at Burroughs Wellcome, which later became part of GlaxoSmithKline. wikipedia.org It was patented in 1974 and received its initial approval from the U.S. Food and Drug Administration (FDA) in 1985 under the brand name Wellbutrin. nih.govbritannica.com Initially, the drug was marketed for the treatment of depression. britannica.com

A significant development in its history was the introduction of a sustained-release (SR) formulation in 1996, followed by an extended-release (XL) version in 2003. nih.gov These advancements aimed to improve the drug's tolerability profile. In 1997, bupropion gained an additional indication for smoking cessation. nih.gov The hydrobromide salt of bupropion, in an extended-release formulation, was first approved by the FDA on April 23, 2008, under the brand name Aplenzin for the treatment of depression in adults. drugs.com More recently, in August 2022, a combination of dextromethorphan (B48470) and bupropion was approved for treating major depressive disorder. wikipedia.orgwikipedia.org

Evolution of Understanding of Its Neurochemical Profile

The precise neurochemical mechanism of bupropion's antidepressant effect is not fully elucidated. google.com However, research has significantly advanced our understanding. It is primarily understood to be a norepinephrine-dopamine reuptake inhibitor (NDRI). drugbank.comdrugbank.com Bupropion and its major active metabolite, hydroxybupropion (B195616), weakly inhibit the reuptake of norepinephrine (B1679862) and dopamine (B1211576), leading to increased concentrations of these neurotransmitters in the synaptic cleft. drugbank.comnih.gov This dual inhibition is considered a novel mechanism of antidepressant action. nih.gov

The effect of bupropion on the dopamine transporter (DAT) and norepinephrine transporter (NET) is central to its function. drugbank.comdrugbank.com Positron emission tomography (PET) studies have shown that at clinical doses, bupropion and its metabolites occupy approximately 20% of the dopamine transporters in the human brain. wikipedia.org Unlike many other antidepressants, bupropion has no clinically significant direct effects on serotonin reuptake or on postsynaptic receptors such as histamine, acetylcholine (B1216132), or adrenergic receptors. drugbank.comnih.gov

Furthermore, bupropion has demonstrated a mild antagonistic effect on nicotinic acetylcholine receptors, a property believed to contribute to its efficacy in smoking cessation by reducing the reinforcing effects of nicotine (B1678760). patsnap.com The pharmacological actions of bupropion are substantially influenced by its active metabolites, including hydroxybupropion, threohydrobupropion, and erythrohydrobupropion, which are present in significant concentrations in the blood plasma. nih.govwikipedia.org

Research Findings on Bupropion's Neurotransmitter Effects

| Neurotransmitter System | Effect of Bupropion | Key Metabolites Involved |

| Dopamine | Weak reuptake inhibition, increasing synaptic availability. patsnap.comdrugbank.com | Hydroxybupropion nih.gov |

| Norepinephrine | Weak reuptake inhibition, increasing synaptic availability. patsnap.comdrugbank.com | Hydroxybupropion nih.gov |

| Serotonin | No clinically significant effect on reuptake. drugbank.comnih.gov | N/A |

| Acetylcholine (Nicotinic) | Mild antagonism. patsnap.com | Bupropion |

Timeline of Key Developments

| Year | Event |

| 1969 | Invented by Nariman Mehta at Burroughs Wellcome. wikipedia.org |

| 1974 | Patented. britannica.com |

| 1985 | First FDA approval for medical use in the United States. nih.govbritannica.com |

| 1996 | Sustained-release (SR) formulation introduced. nih.gov |

| 1997 | Approved for smoking cessation. nih.gov |

| 2003 | Extended-release (XL) formulation introduced. nih.gov |

| 2008 | Bupropion hydrobromide (Aplenzin) approved by the FDA. drugs.com |

| 2022 | Dextromethorphan/bupropion combination approved for major depressive disorder. wikipedia.orgwikipedia.org |

Properties

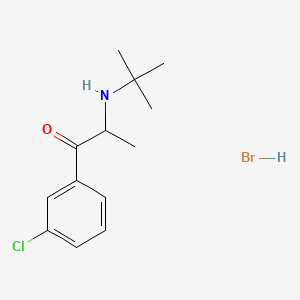

IUPAC Name |

2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-one;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO.BrH/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10;/h5-9,15H,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSTCENNATOVXKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC(=CC=C1)Cl)NC(C)(C)C.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20920317 | |

| Record name | 2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-one--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20920317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

905818-69-1 | |

| Record name | Bupropion hydrobromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=905818-69-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bupropion hydrobromide [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0905818691 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-one--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20920317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BUPROPION HYDROBROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E70G3G5863 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Cellular Neuropharmacology

Elucidation of Primary Mechanisms of Action

The principal mechanism of action for bupropion (B1668061) hydrobromide involves the inhibition of the reuptake of two key catecholamines, norepinephrine (B1679862) and dopamine (B1211576), from the synaptic cleft. drugbank.comnih.gov This action leads to an increased concentration and prolonged activity of these neurotransmitters in the synapse. drugbank.com Notably, bupropion displays negligible affinity for the serotonin (B10506) transporter, which accounts for its unique clinical profile. nih.gov

Norepinephrine Reuptake Inhibition

Bupropion's effect on noradrenergic systems is a significant component of its pharmacological activity.

The inhibition of NET by bupropion and its metabolites leads to an accumulation of norepinephrine in the synaptic cleft. nih.gov This increased availability of norepinephrine to bind to postsynaptic adrenergic receptors is believed to contribute to the therapeutic effects of the drug. psychopharmacologyinstitute.com Studies have shown that bupropion enhances noradrenergic neurotransmission. psychopharmacologyinstitute.com For instance, therapeutic doses in patients have been shown to reduce the whole-body turnover of norepinephrine, indicating a significant central noradrenergic effect. nih.gov

Dopamine Reuptake Inhibition

Bupropion's influence on the dopaminergic system, particularly in specific brain regions, is another crucial aspect of its mechanism of action.

Bupropion hydrobromide also binds to and inhibits the dopamine transporter (DAT), encoded by the SLC6A3 gene. drugbank.comclinpgx.org This transporter is responsible for clearing dopamine from the synapse. In-vitro studies using cells expressing human transporters have confirmed that bupropion and its metabolites inhibit dopamine reuptake. nih.gov However, in-vivo human imaging studies using positron emission tomography (PET) and single photon emission computed tomography (SPECT) have yielded varied but generally low to moderate estimates of DAT occupancy at clinical doses. nih.govsemanticscholar.orgbiopsychiatry.comnih.govnih.govresearchgate.net

| Study Type | Subject Group | Bupropion Dosing | Mean DAT Occupancy | Reference |

| PET | Healthy Volunteers | 150 mg SR b.i.d. | 26.0% | nih.gov |

| SPECT | Depressed Patients | 150 mg SR b.i.d. | 25.4% | nih.gov |

| PET | Depressed Patients | Not specified | 14% (CI: 6-22%) | semanticscholar.orgnih.gov |

These findings have led to some debate about the clinical significance of DAT inhibition by bupropion, with some researchers questioning if such low occupancy is sufficient to produce a therapeutic effect on its own. semanticscholar.orgnih.gov For comparison, the NDRI methylphenidate is thought to occupy over 50% of DAT sites at therapeutic doses. wikipedia.orgwikipedia.org

Despite the relatively low striatal DAT occupancy, research indicates that bupropion's activity increases extracellular dopamine concentrations in key brain regions, including the nucleus accumbens and the prefrontal cortex. psychscenehub.com The prefrontal cortex is a region where the norepinephrine transporter also plays a role in dopamine reuptake, which may amplify bupropion's effects in this area. quora.com A study using resting-state functional Magnetic Resonance Imaging (fMRI) in healthy volunteers found that after seven days of treatment, bupropion increased the resting-state functional connectivity between the dorsal medial prefrontal cortex and other key areas of the brain's default mode network. nih.gov This suggests that even with modest direct DAT blockade, bupropion can significantly modulate dopaminergic neurotransmission and functional brain connectivity, particularly in regions crucial for mood regulation. nih.gov However, another study using [11C]raclopride PET in healthy human volunteers did not observe a significant increase in striatal extracellular dopamine levels after a single 150mg dose of bupropion. nih.gov

Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Antagonism

A key component of bupropion's pharmacological profile is its activity as an antagonist at neuronal nicotinic acetylcholine receptors (nAChRs). nih.govresearchgate.net This action is distinct from its catecholamine reuptake inhibition and is central to its efficacy in smoking cessation. drugbank.com

Bupropion's interaction with nAChRs is characterized as non-competitive antagonism. okstate.eduokstate.edu This means its inhibitory effect cannot be surmounted by increasing the concentration of the receptor's agonist, such as acetylcholine or nicotine (B1678760). nih.gov The functional blockade is voltage-independent for certain receptor subtypes, suggesting that bupropion may not act as a simple open-channel blocker. nih.gov

A hypothesized sequential mechanism for this non-competitive inhibition involves several steps:

Bupropion first binds to the nAChR while it is in a resting (closed) state, which reduces the probability of the ion channel opening upon agonist binding. okstate.eduokstate.edu

For the remaining fraction of channels that do open, bupropion is thought to accelerate the receptor's transition into a desensitized state, further diminishing receptor activity. okstate.eduokstate.edu

Structurally, bupropion may interact with a binding domain within the ion channel pore, specifically between the serine and valine rings, a site potentially shared by other non-competitive antagonists. okstate.eduthieme-connect.com

Bupropion demonstrates notable selectivity in its antagonism of different nAChR subtypes. nih.gov It effectively blocks several neuronal subtypes, including α3β2, α4β2, and α7, but with widely varying potencies. nih.govresearchgate.net

Research has established a clear rank order of potency. Bupropion is significantly more effective at blocking α3- and α4-containing receptors compared to the α7 subtype. nih.govnih.gov One study quantified this selectivity, reporting that bupropion was approximately 50 times more potent at blocking α3β2 nAChRs and 12 times more potent at α4β2 nAChRs than at α7 nAChRs. nih.gov This differential activity underscores a targeted interaction with specific components of the nicotinic system.

The following table summarizes the inhibitory potency (IC₅₀) of bupropion at various human (h) and rat (r) nAChR subtypes from different studies.

| Receptor Subtype | IC₅₀ (μM) | Species/Model |

|---|---|---|

| rα3β2 | 1.3 | Xenopus oocytes |

| hα3β4 | 2.3 | - |

| rα4β2 | 8 | Xenopus oocytes |

| hα4β2 | 17.8 | - |

| hα7 | 179 | - |

IC₅₀ is the concentration of a drug that is required for 50% inhibition in vitro. Data sourced from multiple studies. nih.govresearchgate.net

The antagonism of nAChRs by bupropion has significant downstream effects on neurotransmitter signaling pathways, particularly within the brain's mesolimbic reward system. nih.gov This is highly relevant to its clinical application in treating nicotine dependence. smartscitech.com

Nicotinic receptors are located on various neurons in the ventral tegmental area (VTA). Bupropion inhibits presynaptic α4β2-containing nAChRs located on GABAergic interneurons. okstate.eduthieme-connect.com These GABAergic neurons normally exert an inhibitory influence on dopamine neurons. By blocking the excitatory nicotinic input to these GABA neurons, bupropion reduces their inhibitory output, which can lead to an increase in the firing rate and excitability of VTA dopamine neurons. thieme-connect.comnih.gov This elevation of dopaminergic activity may contribute to bupropion's therapeutic effects. nih.gov

Furthermore, bupropion's antagonism at nAChRs directly counteracts the effects of nicotine. Nicotine, a potent agonist at these receptors, stimulates dopamine release in reward pathways. By blocking these receptors, bupropion blunts the rewarding and reinforcing effects of nicotine, thereby reducing cravings and withdrawal symptoms. drugbank.com

Investigation of Secondary Pharmacological Activities

A defining characteristic of this compound's neuropharmacological profile is its lack of clinically relevant activity at serotonin receptors or the serotonin transporter (SERT). drugbank.comnih.gov This distinguishes it from many other classes of antidepressants, such as selective serotonin reuptake inhibitors (SSRIs) and tricyclic antidepressants (TCAs). drugbank.com

In vitro studies have demonstrated that bupropion has a very low affinity for SERT. nih.gov Its 50% inhibitory concentration (IC₅₀) at the human serotonin transporter is reported to be greater than 10,000 nM, a value indicating negligible interaction at therapeutic concentrations. drugbank.com This minimal effect on the serotonin system is believed to be the reason why side effects commonly associated with serotonergic antidepressants, such as sexual dysfunction, are not typically observed with bupropion therapy. drugbank.com

Interaction with Cation-Selective Serotonin Type 3A Receptors (5-HT3ARs)

Beyond its primary mechanism of action, bupropion and its principal active metabolite, hydroxybupropion (B195616), have been identified as functional antagonists of the cation-selective serotonin type 3A receptor (5-HT3AR). Research demonstrates that both compounds inhibit the function of these ligand-gated ion channels. clinpgx.orgmdpi.comnih.gov The inhibition of serotonin-gated currents at 5-HT3A receptors is reversible, dose-dependent, and occurs in a non-competitive manner. mdpi.comnih.gov This suggests that bupropion acts as a negative allosteric modulator. mdpi.com

Functional studies using two-electrode voltage-clamp recordings in Xenopus laevis oocytes have quantified the inhibitory potency of these compounds. mdpi.com Furthermore, investigations have shown that the inhibitory action of bupropion is not dependent on the channel being open, classifying it as a non-use-dependent blockade. mdpi.com

| Compound | Receptor Target | Inhibitory Potency (IC50) |

|---|---|---|

| Bupropion | Homomeric 5-HT3A Receptor | 87 µM |

| Hydroxybupropion | Homomeric 5-HT3A Receptor | 112 µM |

| Bupropion | Heteromeric 5-HT3AB Receptor | ~840-866 µM |

| Hydroxybupropion | Heteromeric 5-HT3AB Receptor | 505 µM |

Modulation of Transcription Factors (e.g., SREBF1, SREBF2)

Sterol Regulatory Element-Binding Proteins (SREBPs) are a family of transcription factors that are crucial regulators of lipid homeostasis. nih.govelsevierpure.comyoutube.com Encoded by the SREBF1 and SREBF2 genes, these proteins control the expression of enzymes required for the synthesis of cholesterol, fatty acids, and other lipids. nih.govelsevierpure.comyoutube.com

SREBP-1 (encoded by SREBF1) is primarily involved in fatty acid synthesis and energy metabolism. elsevierpure.com

SREBP-2 (encoded by SREBF2) is more specific to regulating cholesterol synthesis. elsevierpure.com

In vitro experiments investigating the effects of antidepressants on lipid biosynthesis controlled by SREBPs have demonstrated that bupropion is capable of activating both SREBF1 and SREBF2 transcription factors. researchgate.net This finding suggests a potential role for bupropion in modulating the genetic expression of pathways involved in lipid metabolism. researchgate.net

Induction of Immediate Early Genes (e.g., c-Fos)

Bupropion administration has been shown to induce the expression of c-Fos, an immediate early gene (IEG) widely used as a marker for neuronal activity and plasticity. researchgate.netnih.gov The protein product, Fos, is a transcription factor that is rapidly expressed in response to various extracellular signals and neurotransmitters.

Studies in animal models have revealed specific patterns of c-Fos induction following acute bupropion treatment. Research in rats showed that bupropion increased the number of Fos-like neurons in several brain regions. nih.gov Notably, drugs with dopaminergic effects, including bupropion, were found to be particularly potent in potentiating c-Fos reactivity. nih.gov One area with consistently elevated Fos counts across multiple antidepressant classes was the central amygdala. nih.gov

Cellular-level research has linked this effect to bupropion's primary mechanism of action. In HEK-293 cells transfected with the human dopamine transporter (DAT), bupropion, as a DAT inhibitor, caused an approximately three-fold increase in c-Fos immunoreactivity. This indicates that substrates or inhibitors of the DAT can trigger the induction of IEG expression.

Effects on Other Receptor Systems

This compound's pharmacological profile is distinguished by its unique interactions with several key components of neurotransmission, differing significantly from other classes of antidepressants.

Monoamine Transporters: The principal mechanism of action for bupropion is the inhibition of norepinephrine and dopamine reuptake. nih.gov It acts as a dual norepinephrine-dopamine reuptake inhibitor (NDRI) by binding to the norepinephrine transporter (NET) and the dopamine transporter (DAT). clinpgx.orgnih.gov However, positron emission tomography (PET) studies in humans have shown that at clinical doses, bupropion and its metabolites occupy a relatively low percentage of striatal DAT sites, with a mean occupancy range of approximately 14% to 26%. nih.govresearchgate.net This has led to suggestions that other actions may be significantly involved in its therapeutic effects. researchgate.net In contrast to its effects on catecholamines, bupropion has a negligible effect on the serotonin transporter (SERT), with a very high IC50 value indicating weak inhibition. clinpgx.orgnih.gov

Nicotinic Acetylcholine Receptors (nAChRs): A significant aspect of bupropion's neuropharmacology is its role as a non-competitive antagonist at several neuronal nicotinic acetylcholine receptors. youtube.comresearchgate.net This inhibitory action is thought to contribute to both its antidepressant effects and its efficacy as a smoking cessation aid. Studies have shown that bupropion blocks various nAChR subtypes, including α3β2, α4β2, and α7, with a degree of selectivity. youtube.com For instance, it is substantially more effective at blocking α3β2 and α4β2 receptors compared to the α7 subtype. youtube.com This blockade is functional and noncompetitive. youtube.com

Other Postsynaptic Receptors: Bupropion and its metabolites exhibit a notable lack of affinity for a wide range of postsynaptic receptors. nih.gov Research has consistently shown no meaningful direct activity at α- and β-adrenergic, dopamine, histaminic, or muscarinic acetylcholine receptors. nih.govresearchgate.net This absence of interaction with these other receptor systems is a key factor that differentiates bupropion from tricyclic antidepressants (TCAs) and selective serotonin reuptake inhibitors (SSRIs) and contributes to its distinct clinical profile. clinpgx.orgnih.gov

| Receptor/Transporter Target | Compound | Binding Affinity (Ki, nM) | Functional Potency (IC50, nM) |

|---|---|---|---|

| Dopamine Transporter (DAT) | Bupropion | 173–1,800 (Human) | 330–2,900 (Human) |

| Norepinephrine Transporter (NET) | Bupropion | 3,640–52,000 (Human) | 443–3,240 (Human) |

| Serotonin Transporter (SERT) | Bupropion | >10,000 | >10,000 |

| Nicotinic Acetylcholine Receptor (α4β2) | Bupropion | - | 18,000 |

| Nicotinic Acetylcholine Receptor (α7) | Bupropion | - | 54,000 |

Pharmacokinetics and Biotransformation

Absorption Dynamics

Bupropion (B1668061) is quickly absorbed from the gastrointestinal tract after oral administration. nih.govumich.edu

The formulation of bupropion significantly influences its absorption rate and the time to reach peak plasma concentration (Tmax). Different formulations are designed to release the drug at different rates, which affects the pharmacokinetic profile.

Immediate-Release (IR): This formulation is absorbed rapidly, with peak serum concentrations (Cmax) achieved in approximately 1.5 to 2 hours. nih.govnih.govumich.edu

Sustained-Release (SR): The SR formulation has a more prolonged absorption phase compared to the IR version, reaching Tmax in about 3 hours. nih.govumich.edu

Extended-Release (ER or XL): Designed for once-daily administration, the ER formulation has the slowest rate of absorption, with a median Tmax of approximately 5 hours. nih.govumich.edudroracle.ai

Despite these differences in absorption rates, studies comparing steady-state dosing have shown that the SR and XL formulations deliver an equivalent total amount of bupropion, as measured by the area under the curve (AUC), when compared to the IR formulation. psychopharmacologyinstitute.com The extended-release formulation provides more consistent plasma levels throughout the day compared to the immediate-release versions. droracle.ai

| Formulation | Time to Peak Plasma Concentration (Tmax) |

|---|---|

| Immediate-Release (IR) | ~1.5 - 2 hours |

| Sustained-Release (SR) | ~3 hours |

| Extended-Release (XL) | ~5 hours |

Bupropion is available in different salt forms, primarily hydrobromide (HBr) and hydrochloride (HCl). The extended-release bupropion HBr salt is available only as a once-daily formulation and has been demonstrated to be bioequivalent to the extended-release bupropion HCl formulation. ricardinis.ptlongdom.orgaplenzin.com

A key pharmacokinetic study found that the relative bioavailability for the extent of absorption for bupropion hydrobromide was 90% of that observed for bupropion hydrochloride. fda.gov Research has also shown that the XL bupropion HBr formulation may produce slightly lower peak plasma concentrations (Cmax) and area under the curve (AUC) for both the parent drug and its three main active metabolites compared to the XL bupropion HCl form. longdom.org Consequently, higher dosing equivalents of the HBr salt are used to correspond to the HCl salt doses. longdom.org For example, a 174 mg dose of XL bupropion HBr corresponds to a 150 mg dose of XL bupropion HCl. longdom.org

Distribution Characteristics

Once absorbed, bupropion is widely distributed throughout the body. nih.govumich.edu The volume of distribution for bupropion is extensive, with estimates ranging from 19 L/kg to 47 L/kg. nih.govumich.edu

Bupropion binds moderately to human plasma proteins. nih.govumich.edu In vitro tests show that approximately 82% to 88% of bupropion in the plasma is bound to proteins, primarily albumin. umich.edudroracle.ai This level of protein binding does not appear to limit its extensive tissue distribution. nih.govresearchgate.net

The active metabolites of bupropion exhibit lower degrees of plasma protein binding compared to the parent compound. umich.edu

| Compound | Plasma Protein Binding (%) |

|---|---|

| Bupropion | 82% - 88% |

| Hydroxybupropion (B195616) | 77% |

| Threohydrobupropion | 42% |

Studies have shown that bupropion, but not its primary metabolites, concentrates in various tissues. nih.govresearchgate.net A notable finding is its significant distribution to the central nervous system, with a brain-to-plasma concentration ratio of approximately 25:1. nih.govresearchgate.net

Data from a fatal overdose case provided insight into the postmortem distribution of bupropion and its metabolites in various tissues. The highest concentration of the parent drug was found in the liver. researchgate.net

Metabolic Pathways and Metabolite Profiling

Bupropion undergoes extensive hepatic metabolism, with a significant portion of the drug being altered before it reaches systemic circulation. nih.govnih.govclinpgx.org Less than 1% of an oral dose is excreted as unchanged bupropion. umich.edunih.gov The metabolism of bupropion results in the formation of three primary active metabolites: hydroxybupropion, threohydrobupropion, and erythrohydrobupropion. umich.educlinpgx.org These metabolites are pharmacologically active and reach higher plasma concentrations than bupropion itself. ricardinis.pt

The primary metabolic pathways are:

Hydroxylation: The tert-butyl group of bupropion is hydroxylated by the cytochrome P450 enzyme CYP2B6 to form hydroxybupropion. nih.govclinpgx.orgnih.gov This is considered the major metabolite. nih.gov

Reduction: The carbonyl group of bupropion is reduced by carbonyl reductases in the liver and intestine to form the amino-alcohol isomers threohydrobupropion and erythrohydrobupropion. clinpgx.orgnih.gov Enzymes identified as participating in this reduction include 11β-hydroxysteroid dehydrogenase 1 and members of the aldo-keto reductase family (AKR1C1, AKR1C2, AKR1C3) and carbonyl reductase 1 (CBR1). droracle.ai

Recently, additional metabolites formed by CYP2C19 have been identified, including 4-hydroxybupropion. clinpgx.org The three main active metabolites have potencies ranging from 20% to 50% of the parent compound. ricardinis.ptnih.gov Plasma concentrations of hydroxybupropion can be 4- to 6-fold greater than bupropion, with an AUC that is 10- to 16-fold greater. ingentaconnect.com

These active metabolites are subsequently metabolized further, including through conjugation with glucuronic acid by various UGT enzymes (such as UGT2B7 and UGT1A9), before being excreted primarily in the urine. clinpgx.org Approximately 87% of a dose is eliminated in the urine and 10% in the feces. nih.govumich.edu

| Metabolite | Formation Pathway | Primary Enzyme(s) |

|---|---|---|

| Hydroxybupropion | Hydroxylation | CYP2B6 |

| Threohydrobupropion | Reduction | Carbonyl Reductases (e.g., AKR, CBR1) |

| Erythrohydrobupropion | Reduction | Carbonyl Reductases (e.g., AKR, CBR1) |

Role of Cytochrome P450 Enzymes in Parent Drug Metabolism

The oxidative metabolism of bupropion is predominantly mediated by the cytochrome P450 (CYP) enzyme system, a critical pathway for the biotransformation of numerous drugs. umich.edudroracle.ai Research has identified a specific CYP isozyme as the primary catalyst in the initial phase of bupropion's metabolic journey.

The principal oxidative metabolic pathway for bupropion is the hydroxylation of its tert-butyl group to form the major active metabolite, hydroxybupropion. wikipedia.orgduke.edu This reaction is mediated almost exclusively by the cytochrome P450 2B6 (CYP2B6) enzyme. droracle.ainih.gov In vitro studies using human liver microsomes and microsomes containing heterologously expressed human CYPs have confirmed that CYP2B6 is the sole enzyme responsible for this conversion at therapeutic concentrations. nih.govresearchgate.net The affinity of bupropion for CYP2B6 is characterized by a Michaelis-Menten constant (Km) of approximately 85-89 μM. nih.gov

| Parameter | Reported Value | Reference |

|---|---|---|

| Primary Enzyme | Cytochrome P450 2B6 (CYP2B6) | droracle.ainih.gov |

| Metabolic Reaction | Hydroxylation of tert-butyl group | wikipedia.orgduke.edu |

| Major Metabolite | Hydroxybupropion | clinpgx.orgwikipedia.org |

| Michaelis-Menten Constant (Km) | ~89 (±14) μM | nih.gov |

| Relative Plasma Exposure (Hydroxybupropion vs. Bupropion) | 10 to 20-fold higher AUC | wikipedia.orgnih.gov |

Bupropion is administered as a racemic mixture, containing equal amounts of (R)- and (S)-enantiomers. uconn.edu The hydroxylation of bupropion by CYP2B6 is a stereoselective process, showing a preference for the (S)-enantiomer. uconn.edunih.gov

In vitro research using recombinant CYP2B6 has demonstrated that the formation rate of (S,S)-hydroxybupropion is approximately three times greater than that of (R,R)-hydroxybupropion from the racemic mixture. nih.gov Similarly, studies with human liver microsomes show that concentrations of (S,S)-hydroxybupropion are about 1.5 times higher than those of (R,R)-hydroxybupropion. nih.gov This preferential metabolism of the S-enantiomer results in its faster clearance. nih.gov Consequently, in vivo plasma concentrations of the (R)-bupropion enantiomer are found to be about three-fold greater than those of the (S)-bupropion enantiomer. nih.gov The intrinsic clearance (Clint) ratio for the formation of S,S-hydroxybupropion versus R,R-hydroxybupropion by wild-type CYP2B6 is approximately 1.8, quantifying this stereopreference. nih.gov

| Parameter | Finding | Reference |

|---|---|---|

| Preferred Enantiomer for Metabolism | (S)-Bupropion | uconn.edunih.gov |

| Formation Rate Ratio ((S,S)- vs. (R,R)-hydroxybupropion) with recombinant CYP2B6 | ~3-fold greater for (S,S) | nih.gov |

| Concentration Ratio ((S,S)- vs. (R,R)-hydroxybupropion) in Human Liver Microsomes | ~1.5-fold greater for (S,S) | nih.gov |

| Intrinsic Clearance (Clint) Ratio ((S,S)- vs. (R,R)-hydroxybupropion) | ~1.8 | nih.gov |

| In Vivo Plasma Concentration Ratio ((R)- vs. (S)-bupropion) | ~3-fold greater for (R)-bupropion | nih.gov |

Pharmacological Activity and Contribution of Major Metabolites

Bupropion is extensively metabolized into three primary active metabolites: hydroxybupropion, threohydrobupropion, and erythrohydrobupropion. nih.govumich.eduuky.edu These metabolites are considered to be significant contributors to the clinical effects of bupropion, not only because they are pharmacologically active but also because they circulate in the plasma at concentrations often higher than the parent drug itself. ricardinis.ptwikipedia.orgdrugbank.com

The pharmacological potency of these metabolites relative to bupropion has been characterized in preclinical studies. Hydroxybupropion is considered to be approximately half as potent as bupropion. nih.govdrugbank.com In contrast, threohydrobupropion and erythrohydrobupropion are noted to be about five times less potent than the parent compound. drugbank.com

Despite their lower individual potency, the high plasma concentrations of these metabolites are clinically important. drugbank.com At steady state, the plasma levels of hydroxybupropion can greatly exceed those of bupropion, with its area-under-the-curve (AUC) being about 17 times that of the parent drug. drugbank.comfda.gov The steady-state AUCs for threohydrobupropion and erythrohydrobupropion are approximately 7 times and 1.5 times that of bupropion, respectively. fda.gov Consequently, hydroxybupropion is thought to be a major contributor to the pharmacological activity of bupropion. nih.gov The combined action of bupropion and its three major active metabolites, which reach steady-state plasma concentrations in about five to eight days, underpins the drug's therapeutic effects. ricardinis.ptfda.gov

| Compound | Relative Potency (Compared to Bupropion) | Steady-State Area Under the Curve (AUC) (Relative to Bupropion) |

|---|---|---|

| Bupropion | 1 | 1 |

| Hydroxybupropion | ~50% | ~17x |

| Threohydrobupropion | ~20% | ~7x |

| Erythrohydrobupropion | ~20% | ~1.5x |

Further Metabolism of Active Metabolites (e.g., via UGT2B7)

The active metabolites of bupropion undergo further biotransformation, primarily through glucuronidation, before elimination. nih.gov This Phase II metabolic process involves UDP-glucuronosyltransferase (UGT) enzymes. Research has identified that various UGT enzymes are responsible for the glucuronidation of the different metabolites. clinpgx.org

Specifically, UGT2B7 has been identified as the main enzyme responsible for the glucuronidation of hydroxybupropion. clinpgx.org UGT2B7 is also the predominant enzyme involved in the formation of erythrohydrobupropion glucuronide. clinpgx.org For threohydrobupropion, UGT1A9 appears to play a greater role in its glucuronidation, although UGT2B7 is also involved to a lesser extent. clinpgx.org These glucuronide conjugates are more water-soluble, facilitating their excretion from the body. researchgate.net

Elimination and Excretion Mechanisms

The elimination of bupropion from the body is comprehensive, with the parent drug and its numerous metabolites being cleared primarily through renal and fecal pathways. Following oral administration, approximately 87% of a dose is recovered in the urine and 10% is recovered in the feces. drugbank.comnih.gov This indicates that the vast majority of the drug and its byproducts are excreted from the body.

Renal Clearance Pathways

Renal excretion is the predominant route of elimination for bupropion's metabolites. umich.edu However, very little of the parent drug is excreted unchanged in the urine, with estimates suggesting this accounts for only about 0.5% of the administered dose. drugbank.comnih.gov This low percentage is a direct consequence of bupropion's extensive first-pass metabolism. nih.gov The primary urinary metabolite is a glycine (B1666218) conjugate of meta-chlorobenzoic acid, which results from the oxidation of the bupropion side chain. drugbank.comaddictionresource.com The active metabolites, including hydroxybupropion, threohydrobupropion, and erythrohydrobupropion, are also cleared renally, often after being converted into their more water-soluble glucuronide conjugates. researchgate.netnih.govnih.gov In cases of renal impairment, the elimination of bupropion's metabolites is reduced, which can lead to their accumulation. nih.govresearchgate.net

Biliary and Fecal Excretion Contributions

Fecal excretion represents a smaller, yet significant, portion of bupropion's elimination. Approximately 10% of an orally administered dose is recovered in the feces. drugbank.comnih.govnih.gov This route primarily clears metabolites that may have been secreted into the bile. Similar to renal excretion, a negligible amount of unchanged bupropion is found in the feces. umich.edu

Elimination Half-life Determination and Influencing Factors

The elimination half-life, which is the time it takes for the plasma concentration of a drug to reduce by half, is a key pharmacokinetic parameter. Bupropion's elimination is characterized by a biphasic decline, with an initial phase half-life of about 1.5 to 4 hours and a terminal elimination half-life of approximately 21 hours. fda.govnih.govnih.gov

The active metabolites of bupropion have even longer elimination half-lives than the parent compound, contributing to their sustained presence in the plasma. researchgate.net

Hydroxybupropion: The elimination half-life is approximately 20 hours. drugbank.comfda.govaddictionresource.com

Threohydrobupropion: The elimination half-life is the longest, at approximately 37 hours. fda.govaddictionresource.com

Erythrohydrobupropion: The elimination half-life is approximately 33 hours. fda.govaddictionresource.com

| Compound | Mean Elimination Half-life (Hours) |

|---|---|

| Bupropion | ~21 |

| Hydroxybupropion | ~20 |

| Threohydrobupropion | ~37 |

| Erythrohydrobupropion | ~33 |

Several factors can influence the elimination half-life of bupropion and its metabolites.

Renal Function: Impaired renal function can significantly reduce the clearance of bupropion's metabolites, leading to their accumulation and prolonged half-lives. nih.govdroracle.ai Studies in patients with renal impairment have shown a 140% longer elimination half-life for the parent drug and significant accumulation of its metabolites. nih.gov

Hepatic Function: Since bupropion is extensively metabolized in the liver, severe hepatic impairment can affect its clearance. droracle.ai

Drug Interactions: Co-administration of drugs that inhibit or induce the enzymes responsible for bupropion's metabolism (e.g., CYP2B6 inhibitors like clopidogrel) can alter its plasma levels and, consequently, its half-life. wikipedia.org

Pharmacogenomics of Bupropion Hydrobromide Response

Genetic Markers Associated with Therapeutic Efficacy

The therapeutic effects of bupropion (B1668061) are believed to be mediated through its action on dopaminergic and noradrenergic pathways in the central nervous system. clinpgx.org Consequently, genetic variations in the components of these pathways, such as neurotransmitter receptors and transporters, have been investigated as potential predictors of treatment response.

The dopamine (B1211576) D2 receptor, encoded by the DRD2 gene, is a key component of the brain's reward system and a logical target for pharmacogenetic studies of bupropion. The Taq1A polymorphism (rs1800497), located near the DRD2 gene, has been a particular focus of research. This polymorphism is associated with the density of D2 receptors in the striatum, with carriers of the A1 allele having fewer dopamine binding sites. nih.gov

Several studies have suggested that the DRD2 Taq1A polymorphism may modulate the efficacy of bupropion, particularly in the context of smoking cessation. In a pooled analysis of two clinical trials, smokers with the A2/A2 genotype who were treated with bupropion were significantly more likely to be abstinent at the end of treatment and at 6-month follow-up compared to those receiving placebo. nih.gov In contrast, no significant benefit of bupropion over placebo was observed in individuals carrying at least one A1 allele (A1/A1 or A1/A2 genotypes). nih.gov Another study found that bupropion significantly attenuated withdrawal symptoms such as craving, irritability, and anxiety only in smokers with the A2/A2 genotype. clinpgx.org

In the context of weight loss treatment with a combination of naltrexone (B1662487) and bupropion, individuals with the A1+ genotype (AA or AG) showed a greater weight loss response compared to those with the A1- (GG) genotype. nih.gov These findings suggest that genetic variation in the dopamine D2 receptor may be a significant predictor of response to bupropion across different therapeutic indications.

The dopamine transporter (DAT), encoded by the SLC6A3 gene, is a primary target of bupropion, which acts as a weak reuptake inhibitor of dopamine. clinpgx.org Genetic variations in SLC6A3 have therefore been investigated for their potential influence on bupropion treatment outcomes.

A study investigating candidate genes for association with remission and response to bupropion in patients with major depressive disorder found a significant association between a single nucleotide polymorphism (SNP) in the SLC6A3 gene (rs6347) and response to treatment. oup.comnih.gov This finding aligns with the known pharmacological action of bupropion on the dopamine transporter. However, the association was not significant in the analysis of patients who completed the study, which could be due to reduced statistical power. oup.com

Other research has explored the role of a variable number of tandem repeats (VNTR) polymorphism in the 3' untranslated region of the SLC6A3 gene. Some studies have suggested a link between this VNTR and antidepressant response, though findings have been inconsistent across different studies and antidepressant medications. mdpi.com

In addition to its effects on dopamine, bupropion is also a weak inhibitor of the norepinephrine (B1679862) transporter (NET), encoded by the SLC6A2 gene. clinpgx.org This dual mechanism of action suggests that genetic variation in SLC6A2 could also play a role in the therapeutic efficacy of bupropion.

| Gene | Genetic Variant | Associated Therapeutic Outcome | Supporting Evidence |

|---|---|---|---|

| DRD2 | Taq1A (rs1800497) A2/A2 genotype | Improved smoking cessation rates with bupropion. nih.gov | Smokers with this genotype were more than three times as likely to be abstinent at the end of treatment compared to placebo. nih.gov |

| DRD2 | Taq1A (rs1800497) A1 allele carriers | No significant benefit of bupropion for smoking cessation compared to placebo. nih.gov | Also associated with a greater weight loss response to naltrexone/bupropion. nih.gov |

| SLC6A3 | rs6347 | Associated with response to bupropion for major depressive disorder. oup.comnih.gov | The association was significant after gene-wide correction in the initial analysis. oup.com |

| SLC6A2 | Various polymorphisms | Associated with treatment response to bupropion for smoking cessation. clinpgx.org | Further research is needed to identify specific variants and their precise effects. |

Genetic Variants in Catechol-O-Methyltransferase (COMT)

Catechol-O-methyltransferase (COMT) is an enzyme that plays a crucial role in the degradation of catecholamine neurotransmitters, including dopamine. Genetic variations in the COMT gene, particularly the Val158Met polymorphism (rs4680), can lead to different levels of enzyme activity, which in turn may influence the efficacy of bupropion. The "Val" allele is associated with higher enzyme activity and consequently lower dopamine levels, while the "Met" allele is linked to reduced enzyme activity and higher dopamine availability.

Studies have investigated the link between COMT genotypes and bupropion treatment outcomes in major depressive disorder (MDD) and tobacco dependence. nih.govnih.govamazonaws.com Research suggests that patients with MDD carrying the Val allele (Val/Val or Met/Val genotypes) may experience a more beneficial response to bupropion, particularly at higher doses (≥200 mg daily), compared to those with the Met/Met genotype. nih.govhmpgloballearningnetwork.comresearchgate.net For individuals with the Met/Met variant, high-dose bupropion may not be as beneficial. nih.govresearchgate.net In the context of smoking cessation, COMT haplotypes involving SNPs rs737865 and rs165599 have been shown to predict the efficacy of bupropion, suggesting that individuals with certain genetic profiles may not benefit from the treatment. nih.gov

| COMT Variant | Condition | Key Finding | Reference |

|---|---|---|---|

| Val158Met (Val carriers: Val/Val, Met/Val) | Major Depressive Disorder (MDD) | Associated with a better response to high-dose (≥200 mg) bupropion compared to Met/Met carriers. nih.govhmpgloballearningnetwork.comresearchgate.netgenomind.com | nih.govhmpgloballearningnetwork.comresearchgate.netgenomind.com |

| Val158Met (Met/Met genotype) | Major Depressive Disorder (MDD) | Patients may not benefit as much from high-dose bupropion. nih.govresearchgate.net | nih.govresearchgate.net |

| Haplotypes at rs737865 and rs165599 | Smoking Cessation | Predicted the efficacy of bupropion compared with placebo. Smokers with a G allele at both SNPs may not benefit from treatment. nih.gov | nih.gov |

Nicotinic Acetylcholine (B1216132) Receptor Subunit Genes (e.g., CHRNB2, CHRNA5, CHRNA2)

Bupropion acts as a noncompetitive antagonist of several nicotinic acetylcholine receptors (nAChRs). oup.comnih.gov This mechanism is believed to contribute significantly to its effectiveness as a smoking cessation aid. Genetic variations in the genes encoding nAChR subunits, such as CHRNB2 (neuronal nicotinic acetylcholine receptor beta 2), CHRNA5 (alpha-5), and CHRNA2 (alpha-2), have been associated with the response to bupropion treatment for nicotine (B1678760) dependence. clinpgx.org

The antagonist effect of bupropion on nAChRs reduces the rewarding effects of nicotine and alleviates withdrawal symptoms. nih.gov Studies in animal models have further clarified this relationship, showing that the antidepressant-like effects of bupropion are modulated by α4, α6, and β2 nAChR subunits. nih.gov This indicates that the genetic makeup of an individual's nAChRs can influence both the antidepressant and smoking cessation actions of bupropion.

| Gene | Gene Name | Relevance to Bupropion Response | Reference |

|---|---|---|---|

| CHRNB2 | Neuronal Nicotinic Acetylcholine Receptor Subunit Beta-2 | Variants associated with treatment response to bupropion for smoking cessation. clinpgx.org | clinpgx.org |

| CHRNA5 | Neuronal Nicotinic Acetylcholine Receptor Subunit Alpha-5 | Variants associated with treatment response to bupropion for smoking cessation. clinpgx.org | clinpgx.org |

| CHRNA2 | Neuronal Nicotinic Acetylcholine Receptor Subunit Alpha-2 | Variants associated with treatment response to bupropion for smoking cessation. clinpgx.org | clinpgx.org |

Choline O-acetyltransferase (CHAT) Polymorphisms

Choline O-acetyltransferase (CHAT) is the enzyme responsible for the synthesis of the neurotransmitter acetylcholine. Given bupropion's interaction with the cholinergic system via nAChRs, variations in the CHAT gene could plausibly affect treatment outcomes. Research has identified an association between polymorphisms in the CHAT gene and the response to bupropion treatment for smoking cessation. clinpgx.org This suggests that genetic factors influencing acetylcholine availability may modulate the efficacy of bupropion's anti-nicotinic actions.

Serotonin (B10506) Receptor 2A Gene (HTR2A) Polymorphisms

The serotonin receptor 2A (HTR2A) is a key component of the serotonergic system and a target for various antidepressant medications. genesight.com Although bupropion's primary mechanism does not involve direct serotonin reuptake inhibition, its downstream effects can influence multiple neurotransmitter systems. Studies have found a significant association between a single nucleotide polymorphism (SNP) in the HTR2A gene, rs2770296, and remission in patients with MDD treated with bupropion. oup.comnih.gov Specifically, patients with the CC genotype of this variant showed a greater reduction in depression scores compared to those with the CT or TT genotypes. clinpgx.org This suggests a potential role for the serotonin 2A receptor in mediating the therapeutic response to bupropion. oup.comnih.gov

| HTR2A Variant | Genotype | Associated Bupropion Response in MDD | Reference |

|---|---|---|---|

| rs2770296 | CC | Increased response; greater reduction in depression scores. clinpgx.org | clinpgx.org |

| CT | Decreased response compared to CC. clinpgx.org | clinpgx.org | |

| TT | Decreased response compared to CC. clinpgx.org | clinpgx.org |

Serotonin Transporter Gene (SLC6A4) Polymorphisms

The serotonin transporter gene (SLC6A4), also known as 5-HTT, encodes the protein responsible for the reuptake of serotonin from the synaptic cleft. researchgate.net A widely studied polymorphism in this gene is the 5-HTTLPR, which involves a variation in the length of the promoter region (short 'S' or long 'L' allele). researchgate.net This variation can affect the transporter's expression and function.

Research into the influence of SLC6A4 variants on bupropion efficacy has yielded interesting results, particularly in smoking cessation. One study found that carriers of the 5-HTTLPR high-activity L-variant had higher prolonged smoking cessation rates with bupropion compared to placebo. nih.gov Another study involving schizophrenic patients found a significant interaction between sex and SLC6A4 genotype, where only male subjects with at least one short allele showed a reduction in cigarette consumption as a result of treatment. nih.gov These findings suggest that genetic variations in the serotonin transporter may predict individual responses to bupropion therapy for smoking reduction. nih.govnih.gov

Physiologically Based Pharmacokinetic (PBPK) Modeling Incorporating Pharmacogenomic Data

Physiologically based pharmacokinetic (PBPK) modeling is a mathematical tool used to predict the absorption, distribution, metabolism, and excretion (ADME) of drugs in the body. By integrating physiological, biochemical, and drug-specific information, PBPK models can simulate drug concentration-time profiles in various populations.

For bupropion, whole-body PBPK models have been developed to better understand its complex pharmacokinetics and the significant role of its metabolites. nih.govresearchgate.netuni-saarland.de A key application of these models is the incorporation of pharmacogenomic data to predict drug-gene interactions (DGI). nih.govuni-saarland.de For instance, these models describe the impact of polymorphisms in the CYP2B6 gene—the primary enzyme responsible for metabolizing bupropion to its active metabolite, hydroxybupropion (B195616)—on drug exposure. nih.govuni-saarland.de

The models can simulate how different CYP2B6 alleles (e.g., CYP2B6*1, *4, *5, *6) lead to distinct metabolizer phenotypes (poor, intermediate, normal, and rapid) and how these phenotypes affect the plasma concentrations of bupropion and hydroxybupropion. nih.govresearchgate.netuni-saarland.de This allows for the prediction of drug-drug-gene interactions (DDGI), for example, how the effect of an inducing drug like rifampicin (B610482) on bupropion metabolism might differ among individuals with different CYP2B6 genotypes. nih.gov Such models are valuable tools for personalizing therapy and are freely available in repositories like the Open Systems Pharmacology model repository. nih.govuni-saarland.de

Influence of Genetic Factors on Adverse Effect Susceptibility

Genetic factors can also influence an individual's susceptibility to adverse effects from bupropion. While bupropion is generally well-tolerated, variations in genes related to its metabolism or pharmacodynamic targets can alter this profile.

The metabolism of bupropion is heavily reliant on the CYP2B6 enzyme. fda.gov Genetic variants that lead to reduced CYP2B6 function, such as the CYP2B6*6 allele, can result in higher plasma concentrations of the parent drug and lower concentrations of its primary active metabolite, hydroxybupropion. nih.govnih.govduke.edu While one might expect higher bupropion levels to correlate with increased adverse effects, at least one study in healthy Chinese subjects found that individuals with genotypes leading to higher plasma bupropion levels were still well-tolerated within the therapeutic window and did not report adverse effects. nih.gov

Conversely, genetic variations in pharmacodynamic targets may also play a role. For example, in a smoking cessation trial, carriers of the DRD2-Taq1 A1 allele were more likely to discontinue the study due to the side effects of bupropion, an effect that was observed only in women. nih.gov This suggests that genetic variation in the dopamine D2 receptor may modulate an individual's tolerance to the medication.

Drug Drug Interactions: Mechanisms and Clinical Implications

Inhibition of Cytochrome P450 Enzymes

Bupropion (B1668061) and its primary active metabolite, hydroxybupropion (B195616), are notable for their inhibitory effects on specific CYP enzymes, particularly CYP2D6. This inhibition can significantly alter the pharmacokinetics of other medications that are substrates for this enzyme.

Bupropion is a potent inhibitor of the CYP2D6 isoenzyme. nih.govsci-hub.sesemanticscholar.org This effect is largely attributed to its major metabolite, hydroxybupropion, which is present in higher concentrations in the plasma than the parent drug. sci-hub.sewikipedia.orgdrugbank.com Research indicates that the four primary metabolites of bupropion—threohydrobupropion, erythrohydrobupropion, and the R,R- and S,S-enantiomers of hydroxybupropion—all contribute to CYP2D6 inhibition. drugbank.com The inhibitory mechanism is complex; in addition to reversible inhibition, bupropion and its metabolites have been found to downregulate CYP2D6 mRNA, providing a quantitative explanation for the significant in vivo interactions observed. drugbank.comnih.gov

The clinical significance of this inhibition is substantial. Studies have shown that treatment with bupropion can convert individuals who are phenotypically extensive metabolizers of CYP2D6 into poor metabolizers. nih.govresearchgate.net In one study, after 17 days of treatment with bupropion, the urinary dextromethorphan (B48470)/dextrorphan (B195859) metabolic ratio, a marker of CYP2D6 activity, increased significantly, with 6 out of 13 subjects phenotypically converting to poor metabolizers. nih.gov

The potent inhibition of CYP2D6 by bupropion and its metabolites leads to a decreased clearance and increased concentration of drugs that are metabolized by this enzyme. wikipedia.org This can affect a wide range of medications, including certain antidepressants, antipsychotics, beta-blockers, and Type 1C antiarrhythmics. drugs.com

Clinical data has demonstrated significant increases in the plasma concentrations of several CYP2D6 substrates when co-administered with bupropion. For instance, bupropion has been found to increase the area-under-the-curve (AUC) of desipramine (B1205290) by five-fold and the levels of atomoxetine (B1665822) by 5.1-fold. wikipedia.org Similarly, the ratio of dextromethorphan to its metabolite dextrorphan was found to increase approximately 35-fold in individuals treated with bupropion. wikipedia.org Other substrates affected include venlafaxine, nortriptyline, imipramine, metoprolol, risperidone, and thioridazine. wikipedia.orgdrugs.com

Table 1: Impact of Bupropion on the Pharmacokinetics of CYP2D6 Substrates

| CYP2D6 Substrate | Pharmacokinetic Change | Reference |

|---|---|---|

| Desipramine | ~5-fold increase in Area-Under-the-Curve (AUC) | wikipedia.org |

| Atomoxetine | ~5.1-fold increase in levels | wikipedia.org |

| Dextromethorphan | ~35-fold increase in dextromethorphan/dextrorphan ratio | wikipedia.org |

| Venlafaxine | Increased levels reported | wikipedia.org |

| Metoprolol | Increased levels reported | wikipedia.orgdrugs.com |

| Risperidone | Increased concentrations can occur | drugs.com |

The primary metabolic pathway for bupropion is its hydroxylation to hydroxybupropion, a reaction mediated almost exclusively by the CYP2B6 isoenzyme. drugbank.comnih.govresearchgate.netnih.gov Consequently, bupropion acts as a substrate for CYP2B6, and its metabolism can be competitively inhibited by other drugs that are also inhibitors of this enzyme.

Co-administration of bupropion with a CYP2B6 inhibitor leads to an increase in bupropion plasma concentrations and a corresponding decrease in the levels of its metabolite, hydroxybupropion. wikipedia.org Several medications have been identified as potent CYP2B6 inhibitors with clinically relevant effects on bupropion pharmacokinetics.

For example, ticlopidine (B1205844) and clopidogrel, both potent inhibitors of CYP2B6, have been shown to significantly increase bupropion levels while decreasing hydroxybupropion levels. wikipedia.org In vitro studies have determined the inhibitory potency (IC50) of several antidepressants on bupropion hydroxylation, highlighting the potential for interactions when these drugs are prescribed concurrently. drugbank.com Short-term use of inhibitors like fluvoxamine (B1237835) and voriconazole (B182144) has been shown to cause a 90% reduction in the hydroxybupropion to bupropion AUC ratio. nih.govmdpi.com

Table 2: Effect of CYP2B6 Inhibitors on Bupropion Metabolism

| CYP2B6 Inhibitor | Effect | Reference |

|---|---|---|

| Paroxetine | Inhibits bupropion hydroxylation (IC50 = 1.6 µM) | drugbank.com |

| Sertraline | Inhibits bupropion hydroxylation (IC50 = 3.2 µM) | drugbank.com |

| Norfluoxetine | Inhibits bupropion hydroxylation (IC50 = 4.2 µM) | drugbank.com |

| Fluvoxamine | Inhibits bupropion hydroxylation (IC50 = 6.1 µM) | drugbank.com |

| Ticlopidine | Considerably increases bupropion levels; decreases hydroxybupropion levels | wikipedia.org |

| Clopidogrel | Considerably increases bupropion levels; decreases hydroxybupropion levels. Reported to decrease hydroxybupropion AUC by 60%. | wikipedia.orgnih.govmdpi.com |

Competitive Inhibition of CYP2B6

Induction of Cytochrome P450 Enzymes

Just as bupropion metabolism can be inhibited, it can also be accelerated by drugs that induce the activity of the CYP2B6 enzyme.

The administration of a CYP2B6 inducer can lead to a significant decrease in bupropion plasma concentrations and a corresponding increase in hydroxybupropion levels. wikipedia.org This is due to the enhanced metabolic conversion of the parent drug to its primary metabolite.

Drugs such as carbamazepine (B1668303), rifampicin (B610482), ritonavir (B1064), lopinavir, and efavirenz (B1671121) are known inducers of CYP2B6. wikipedia.orgdrugs.com The interaction with these agents can be profound. For instance, carbamazepine has been shown to decrease bupropion exposure by 90% while increasing hydroxybupropion exposure by 94%. wikipedia.org Similarly, antiviral medications like ritonavir have been observed to decrease bupropion AUC by 57%. mdpi.com

Table 3: Effect of CYP2B6 Inducers on Bupropion Pharmacokinetics

| CYP2B6 Inducer | Effect on Bupropion / Metabolite Levels | Reference |

|---|---|---|

| Carbamazepine | Decreases bupropion exposure by 90%; Increases hydroxybupropion exposure by 94% | wikipedia.org |

| Ritonavir | Decreases levels of bupropion and/or its metabolites. One study noted a 57% decrease in bupropion AUC. | wikipedia.orgmdpi.com |

| Efavirenz | Decreases levels of bupropion and/or its metabolites | wikipedia.orgdrugs.com |

| Lopinavir | Decreases levels of bupropion and/or its metabolites | wikipedia.orgdrugs.com |

| Rifampicin | Decreases bupropion and increases hydroxybupropion levels | wikipedia.org |

| Phenobarbital | Potential to decrease bupropion levels | wikipedia.orgdrugs.com |

Interactions Affecting Neurotransmitter Systems

Additive Effects on Seizure Threshold with Coadministered Agents

Bupropion hydrobromide is associated with a dose-dependent risk of seizures due to its ability to lower the seizure threshold. droracle.airesearchgate.netnih.gov The incidence of seizures with bupropion is approximately 0.4% at doses of 300–450 mg per day of the immediate-release formulation, a rate that increases nearly tenfold at higher doses. wikipedia.org For the sustained-release formulation, the seizure incidence is about 0.1% at dosages up to 300 mg/day and 0.4% at 400 mg/day. drugs.com This risk can be exacerbated when this compound is coadministered with other medications that also lower the seizure threshold. wikipedia.orgdrugs.comnih.gov

Such agents include, but are not limited to, antipsychotics, tricyclic antidepressants, theophylline, and systemic corticosteroids. wikipedia.orgnih.gov The concurrent use of these medications with bupropion can have an additive effect on lowering the seizure threshold, thereby increasing the patient's susceptibility to seizures. drugs.com Clinical vigilance is advised when bupropion is prescribed alongside any substance known to reduce the seizure threshold, especially in elderly patients and individuals with pre-existing risk factors for seizures such as a history of head trauma or brain tumors. drugs.com It is recommended to initiate bupropion at a low dose and titrate gradually when used with such agents. nih.gov

Furthermore, abrupt discontinuation of alcohol or sedatives, including benzodiazepines, in patients taking bupropion can also increase the risk of seizures. nih.govwikipedia.org Studies in mice have demonstrated that alcohol significantly lowers the seizure threshold for bupropion-induced seizures. researchgate.net

Interactions with Monoamine Oxidase Inhibitors (MAOIs)

The coadministration of this compound with monoamine oxidase inhibitors (MAOIs) is contraindicated due to a significant risk of hypertensive reactions. drugs.comdroracle.ai This interaction is rooted in the synergistic effects of both drugs on catecholaminergic pathways. droracle.ai Bupropion inhibits the reuptake of norepinephrine (B1679862) and dopamine (B1211576), while MAOIs prevent the breakdown of these neurotransmitters by inhibiting the monoamine oxidase enzyme. droracle.aiyoutube.com The simultaneous administration of both drugs can lead to an excessive accumulation of norepinephrine and dopamine in the synaptic cleft, which can precipitate a hypertensive crisis, a rapid and severe increase in blood pressure that can be life-threatening. droracle.aiyoutube.com

Animal studies have also indicated that the acute toxicity of bupropion is enhanced by MAOIs. droracle.ai Due to these risks, a washout period of at least 14 days is required between discontinuing an MAOI and initiating treatment with bupropion, and vice versa. droracle.ainih.gov This contraindication extends to both irreversible MAOIs and reversible MAOIs, such as the antibiotic linezolid (B1675486) and methylene (B1212753) blue. droracle.ai

Interactions with Efflux Transporters (e.g., OCT2)

This compound has been shown to interact with certain efflux transporters. Specifically, bupropion is an inhibitor of the Organic Cation Transporter 2 (OCT2). docking.org In vitro studies have demonstrated that bupropion can inhibit the transport of known OCT2 substrates. docking.org The clinical implications of this interaction are still being fully elucidated, but it suggests that bupropion could potentially increase the plasma concentrations of co-administered drugs that are substrates of OCT2, which may necessitate dose adjustments of the latter to avoid toxicity.

Conversely, research indicates that bupropion and its primary active metabolites are not significant substrates for major hepatic uptake transporters like OATP1B1, OATP1B3, OATP2B1, and OCT1, nor for the efflux transporters MRP2, P-glycoprotein (P-gp), and Breast Cancer Resistance Protein (BCRP). nih.gov However, some evidence suggests that bupropion may interact with P-gp and BCRP, as it has been shown to stimulate ATP hydrolysis by membranes expressing these transporters, indicating a potential for interaction. nih.gov

Pharmacokinetic and Pharmacodynamic Interactions with Specific Agents

Antiretroviral Drugs (e.g., Ritonavir, Efavirenz)

Significant pharmacokinetic interactions have been observed between this compound and certain antiretroviral drugs, primarily through the induction or inhibition of cytochrome P450 enzymes. Bupropion is principally metabolized by CYP2B6. wikipedia.orghiv-druginteractions.org

Ritonavir: The interaction between ritonavir and bupropion is complex, as ritonavir can act as both an inhibitor and an inducer of CYP2B6. hiv-druginteractions.org In vitro studies have shown that ritonavir can inhibit CYP2B6. hiv-druginteractions.orgnih.gov However, long-term administration of ritonavir is expected to induce the metabolism of bupropion, leading to decreased plasma concentrations of bupropion. hiv-druginteractions.org Coadministration of bupropion with repeated doses of ritonavir has been shown to decrease bupropion levels. hiv-druginteractions.org One study found that ritonavir (100 mg twice daily) decreased the AUC and Cmin of bupropion by 22% and 21%, respectively, while a higher dose of ritonavir (600 mg twice daily) decreased bupropion's AUC and Cmin by 66% and 62%. hiv-druginteractions.org Short-term administration of ritonavir, however, appears to have a minimal impact on single-dose bupropion pharmacokinetics. hiv-druginteractions.org

| Antiretroviral Agent | Effect on Bupropion Pharmacokinetics | Mechanism |

| Ritonavir (long-term) | Decreased AUC and Cmax of bupropion. hiv-druginteractions.org | Induction of CYP2B6. hiv-druginteractions.org |

| Efavirenz | Decreased AUC and Cmax of bupropion. hiv-druginteractions.org | Induction of CYP2B6. hiv-druginteractions.orghivguidelines.org |

Coadministration with Dextromethorphan

The coadministration of this compound and dextromethorphan results in a significant pharmacokinetic and pharmacodynamic interaction. Bupropion is a potent inhibitor of the cytochrome P450 enzyme CYP2D6, which is the primary enzyme responsible for the metabolism of dextromethorphan. wikipedia.orgdrugs.com

By inhibiting CYP2D6, bupropion significantly increases the plasma concentrations and prolongs the elimination half-life of dextromethorphan. wikipedia.orgnih.gov When administered together, the elimination half-life of dextromethorphan is extended to approximately 22 hours, while the elimination half-life of bupropion is around 15 hours. wikipedia.org This inhibition of dextromethorphan metabolism allows for its sustained therapeutic effects at various receptors, including NMDA and sigma-1 receptors, which is thought to contribute to its antidepressant effects. wikipedia.orgdrugs.com

Pharmacodynamically, this combination leverages the distinct mechanisms of action of both compounds. Dextromethorphan acts as an NMDA receptor antagonist and a sigma-1 receptor agonist, while bupropion is a norepinephrine-dopamine reuptake inhibitor. wikipedia.orgdrugs.com This combination has been developed as a rapid-acting antidepressant for major depressive disorder. drugs.com

| Parameter | Dextromethorphan (with Bupropion) | Bupropion (with Dextromethorphan) |

| Elimination Half-life | ~22 hours wikipedia.org | ~15 hours wikipedia.org |

| Mechanism of Interaction | Bupropion inhibits CYP2D6 metabolism of dextromethorphan. wikipedia.orgnih.gov | N/A |

Effects on Alcohol Tolerance

The interaction between this compound and alcohol is complex, with evidence suggesting potential pharmacodynamic effects despite a lack of significant pharmacokinetic interactions.

Mechanisms of Interaction

From a pharmacokinetic perspective, studies have shown no significant interaction between bupropion and alcohol. A study in healthy male volunteers who received a single 100 mg oral dose of bupropion hydrochloride with or without ethanol (B145695) found that the kinetic parameters of bupropion were not significantly altered by the presence of alcohol. nih.gov Similarly, bupropion did not appear to affect the kinetics of alcohol. nih.gov

However, the primary concerns regarding the co-administration of bupropion and alcohol stem from pharmacodynamic interactions and their effects on the central nervous system. Post-marketing reports have noted rare instances of adverse neuropsychiatric events or reduced alcohol tolerance in individuals consuming alcohol during bupropion treatment. drugs.comdrugs.comdroracle.ai The precise mechanism for this reduced tolerance is not fully elucidated but may relate to the combined effects of both substances on neurotransmitter systems. Bupropion is a norepinephrine and dopamine reuptake inhibitor, and alcohol is known to have complex effects on multiple neurotransmitter systems, including GABA, glutamate, dopamine, and serotonin (B10506). The concurrent use may lead to an altered central nervous system response.

A significant area of concern is the potential for bupropion to lower the seizure threshold, a risk that may be exacerbated by alcohol consumption. medicalnewstoday.com Preclinical research in mice has demonstrated that co-administration of alcohol and bupropion hydrochloride significantly lowers the seizure threshold compared to bupropion alone. nih.govresearchgate.net In one study, the dose of bupropion required to induce convulsions in 50% of mice (CD50) was 116.72 mg/kg for bupropion alone, but this was reduced to 89.40 mg/kg when the mice were pretreated with ethanol. nih.govresearchgate.net This suggests a synergistic effect on seizure susceptibility. Furthermore, abrupt withdrawal from chronic alcohol use is also a known risk factor for seizures and is a contraindication for bupropion use. nih.gov

Clinical Implications

The clinical implications of combining this compound and alcohol primarily revolve around safety and tolerability. Patients should be advised to minimize or avoid alcohol consumption while taking bupropion. drugs.comdroracle.ai

Key clinical considerations include:

Reduced Alcohol Tolerance: Patients may experience a decreased tolerance to alcohol, meaning they may feel the effects of alcohol, such as drowsiness, dizziness, and impaired coordination, more intensely and after consuming smaller quantities than usual. medicalnewstoday.com

Increased Risk of Seizures: The most serious potential implication is an increased risk of seizures. researchgate.net This is particularly relevant for individuals with pre-existing risk factors for seizures, and in situations of excessive alcohol use or abrupt alcohol discontinuation. drugs.comdrugs.comnih.gov

Adverse Neuropsychiatric Events: Although rare, there have been post-marketing reports of events such as agitation, confusion, and unusual behavior in patients who consumed alcohol while on bupropion therapy. drugs.com

| Interaction Aspect | Mechanism | Clinical Implication |

|---|---|---|

| Pharmacokinetics | Single-dose studies show no significant kinetic interaction; bupropion and alcohol do not appear to alter each other's metabolism or clearance. nih.gov | Metabolic interference is not a primary concern. |

| Pharmacodynamics (Seizure Threshold) | Preclinical data indicates that alcohol lowers the bupropion-induced seizure threshold, suggesting a synergistic effect on neuronal excitability. nih.govresearchgate.net | Increased risk of seizures, especially with high doses or in susceptible individuals. researchgate.net Patients should avoid excessive alcohol use. drugs.comdrugs.com |

| Pharmacodynamics (Alcohol Tolerance) | The precise mechanism is not fully understood but likely involves combined effects on central nervous system neurotransmitters. | Reports of reduced alcohol tolerance and potential for adverse neuropsychiatric events. drugs.comdrugs.comdroracle.ai Patients are advised to minimize or avoid alcohol. droracle.ai |

Interactions with Nicotine (B1678760) Replacement Therapies

This compound is frequently used as a smoking cessation aid, often in conjunction with nicotine replacement therapies (NRTs) such as transdermal patches, gum, or lozenges. This combination therapy targets nicotine addiction through different, yet potentially complementary, mechanisms.

Mechanisms of Interaction

The interaction between bupropion and NRT is primarily pharmacodynamic. The two treatments work via distinct pathways to alleviate nicotine withdrawal and reduce the reinforcing effects of smoking.

Bupropion's Mechanism: Bupropion and its metabolites are weak inhibitors of the reuptake of norepinephrine and dopamine, which is thought to counteract the dopamine deficiency experienced during nicotine withdrawal. researchgate.netnih.gov Additionally, bupropion acts as a non-competitive antagonist at several nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.govokstate.edusmartscitech.com By blocking these receptors, bupropion may reduce the rewarding effects of nicotine from smoking, thereby decreasing the motivation to smoke. nih.gov

NRT's Mechanism: NRT products deliver a controlled dose of nicotine to mitigate the physiological and psychological symptoms of withdrawal that occur after quitting smoking. droracle.ai This helps to separate the act of smoking from the effects of nicotine.

The combination of these two approaches provides a dual strategy: bupropion reduces withdrawal symptoms and the reinforcing properties of nicotine, while NRT provides a baseline level of nicotine to further ease withdrawal. researchgate.netdroracle.ai

Clinical Implications

The clinical rationale for combining bupropion with NRT is to improve smoking cessation rates compared to using either therapy alone. However, clinical trial results have been mixed. Some studies have shown that the combination of bupropion and the nicotine patch is more effective than either treatment alone or placebo. droracle.aibmj.com Conversely, other research has found no significant difference in smoking cessation effectiveness among bupropion monotherapy, NRT monotherapy, and the combination of both. droracle.ainih.gov

A notable clinical implication of this combination therapy is an increased risk of hypertension. A clinical study involving 250 participants found that treatment-emergent hypertension occurred in 6.1% of patients using sustained-release bupropion with a nicotine transdermal system. drugs.comdrugs.com This was higher than the rates observed in patients treated with bupropion alone (2.5%), nicotine alone (1.6%), or placebo (3.1%). drugs.comdrugs.com Therefore, regular blood pressure monitoring is recommended for patients receiving this combination therapy. drugs.com

The combination of bupropion and a nicotine patch has also been associated with less weight gain in the initial weeks of a quit attempt compared to bupropion alone or placebo. bmj.com

| Interaction Aspect | Mechanism | Clinical Implication |

|---|---|---|

| Efficacy in Smoking Cessation | Complementary pharmacodynamic effects: Bupropion reduces withdrawal and reward via dopamine/norepinephrine reuptake inhibition and nAChR antagonism researchgate.netnih.gov, while NRT provides nicotine to alleviate withdrawal symptoms. droracle.ai | Potentially increased smoking cessation rates compared to monotherapy, although study results are mixed. droracle.aibmj.comnih.gov |

| Cardiovascular Effects | Potential for additive or synergistic effects on blood pressure. drugs.com | Increased risk of treatment-emergent hypertension. Blood pressure monitoring is recommended during combination therapy. drugs.comdrugs.com |

| Weight Management | The specific mechanism is not detailed, but the combination may have a greater effect on metabolic rate or appetite than either agent alone. | Combination therapy may lead to less weight gain during the initial phase of smoking cessation compared to monotherapy. bmj.com |

Preclinical Research Paradigms

In Vitro Studies